molecular formula C10H10F2N2 B13170013 3-(Difluoromethyl)-2-methyl-1H-indol-5-amine

3-(Difluoromethyl)-2-methyl-1H-indol-5-amine

Cat. No.: B13170013
M. Wt: 196.20 g/mol
InChI Key: OKYBHHQPIYDWSY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methyl-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methyl-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. This process can be carried out under various conditions, including the use of metal catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and efficient reagents and catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methyl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties. These products can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-(Difluoromethyl)-2-methyl-1H-indol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated indole derivatives and fluorinated organic molecules. Examples include 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and other fluorinated heterocycles .

Uniqueness

The uniqueness of 3-(Difluoromethyl)-2-methyl-1H-indol-5-amine lies in its specific substitution pattern and the presence of the difluoromethyl group. This combination imparts unique chemical and biological properties to the compound, making it a valuable molecule for various scientific research applications .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

3-(difluoromethyl)-2-methyl-1H-indol-5-amine

InChI

InChI=1S/C10H10F2N2/c1-5-9(10(11)12)7-4-6(13)2-3-8(7)14-5/h2-4,10,14H,13H2,1H3

InChI Key

OKYBHHQPIYDWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)N)C(F)F

Origin of Product

United States

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